![molecular formula C15H16N2O4 B2819606 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide CAS No. 941879-06-7](/img/structure/B2819606.png)
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide
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Overview
Description
The compound “N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide” contains several functional groups. It has an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . It also contains a benzamide group, which consists of a benzene ring attached to an amide group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, isoxazoles can generally be synthesized through 1,3-dipolar cycloaddition . Benzamides can be synthesized by reacting a benzoyl chloride with an amine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring and the benzene ring contribute to the rigidity of the molecule, while the amide group can participate in hydrogen bonding .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including nucleophilic addition at the 5-position, electrophilic substitution at the 4-position, and ring-opening reactions . Benzamides can undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Chemical Synthesis and Characterization
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide is explored within various chemical contexts, including synthesis, characterization, and its reactions under specific conditions. A study by Xu et al. (2005) on conformationally flexible benzamide analogues, including N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide, discusses radiolabeling with tritium to evaluate binding to sigma-2 receptors, indicating its potential in receptor studies (Xu et al., 2005).
Pharmacological Research
In pharmacological contexts, the focus on receptor binding studies, especially with sigma-2 receptors, showcases the compound's relevance in understanding receptor interactions and signaling pathways. The detailed investigation by Xu et al. (2005) into the binding affinity and kinetics of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide derivatives provides insights into its potential as a novel sigma-2 receptor probe, contributing to the development of receptor-targeted therapies (Xu et al., 2005).
Environmental and Metabolic Studies
Investigations into the environmental stability and metabolic pathways of similar compounds, as seen in studies on isoxaben, provide a framework for understanding how N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide and its derivatives might behave in various environmental conditions and biological systems. These studies contribute to a broader comprehension of the compound's lifecycle, from synthesis to degradation, and its potential environmental impacts (Mamouni et al., 1992; Schmitt et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-10-6-9(7-11(8-10)20-2)14(18)16-15-12-4-3-5-13(12)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPVTZSHYDQQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide |
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